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Compound of Interest

Compound Name: 2-Bromo-1-ethyl-4-nitrobenzene

Cat. No.: B1291988

A Comprehensive Technical Guide to the Spectroscopic Profile of 2-Bromo-1-ethyl-4-
nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-1-
ethyl-4-nitrobenzene (CAS No: 52121-34-3). Due to the limited availability of published
experimental spectra for this specific compound, this document combines available
experimental data with predicted values derived from analogous compounds and established
spectroscopic principles. This guide is intended to assist researchers in the identification,
characterization, and quality control of 2-Bromo-1-ethyl-4-nitrobenzene.

Chemical Structure and Properties

e |IUPAC Name: 2-bromo-1-ethyl-4-nitrobenzene[1]
e Molecular Formula: CsHsBrNO2z[1]
» Molecular Weight: 230.06 g/mol [1]

e Structure:

Spectroscopic Data
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The following sections summarize the key spectroscopic data for 2-Bromo-1-ethyl-4-
nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Data

An experimental tH NMR spectrum has been reported in the literature.[2] The data is presented

below.
Couplin
_ Chemical o PIng : .
Signal _ Multiplicity Constant (J)  Integration Assignment
Shift (d) ppm
Hz
H-3 (proton
1 8.38 d 2.4 1H
ortho to NO2)
H-5 (proton
2 8.19 dd 84,24 1H between Br
and NO2)
H-6 (proton
3 7.65 d 8.4 1H ortho to
Ethyl)
-CH:- (ethyl
4 2.82 q 7.5 2H
group)
-CHs (ethyl
5 1.20 t 7.5 3H
group)
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Solvent: DMSO-ds, Spectrometer Frequency: 300 MHz.[2]

13C NMR (Carbon-13 NMR) Data

Experimental 3C NMR data for 2-Bromo-1-ethyl-4-nitrobenzene is not readily available in
public databases. The following table presents predicted chemical shifts based on established
substituent effects on benzene rings. The nitro group is strongly electron-withdrawing, causing
a downfield shift (deshielding) for ortho and para carbons. The bromine atom has a "heavy
atom effect,” which can cause the directly attached (ipso) carbon to shift upfield more than
expected based on electronegativity alone.[3]
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» Predicted Chemical Shift (d) ]
Carbon Position Reasoning / Notes

ppm

Attached to the strongly
**C-4 (C-NO2) ** ~147 electron-withdrawing NO:2

group.

Substituted with an alkyl group

C-1 (C-Ethyl) ~145
and para to the NO2 group.
Ortho to the NO2 group,
C-5 ~132 .
deshielded.
C-6 ~128 Meta to the NOz group.
Meta to the Br and Ethyl
C-3 ~125 groups, ortho to the NO2
group.
Ipso-carbon attached to
C-2 (C-Bn) ~118 Bromine; heavy atom effect
causes upfield shift.[3]
-CHz- ~28 Aliphatic methylene carbon.
-CHs ~15 Aliphatic methyl carbon.

These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-Bromo-1-ethyl-4-nitrobenzene is not available. However,
the spectrum is predicted to show characteristic absorption bands for its functional groups. The
table below outlines these expected absorptions based on data from similar aromatic nitro
compounds and organobromides.
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Functional Group

Wavenumber (cm~1)  Intensity Vibrational Mode _
Assignment

3100-3000 Medium C-H stretch Aromatic C-H
2975-2850 Medium C-H stretch Aliphatic (Ethyl group)
~1595, ~1470 Medium-Strong C=C stretch Aromatic Ring

N-O
~1520, ~1345 Strong asymmetric/symmetric  Nitro Group (-NOz2)

stretch
600-500 Medium C-Br stretch Bromo Group

Predicted values based on characteristic IR absorption frequencies.[4]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For 2-Bromo-1-ethyl-4-
nitrobenzene, the molecular ion peak (M*) is expected to show a characteristic isotopic
pattern due to the presence of bromine ("°Br and 8!Br in an approximate 1:1 ratio). This results

in two peaks of nearly equal intensity, M* and M+2.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_2_Bromo_4_ethoxy_1_nitrobenzene_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1291988?utm_src=pdf-body
https://www.benchchem.com/product/b1291988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

m/z Value Assignment Notes
Molecular ion peak, showing
231/229 [M]* the characteristic 1:1 isotopic
pattern for Bromine.
202/ 200 [M - CzHs]* Loss of the ethyl group.
183 [M - NO2]* Loss of the nitro group.
150 [M - Br]* Loss of the bromine atom.
Loss of bromine followed by
122 [M - Br - Cz2Ha4]*
ethylene.
Loss of both bromine and the
104 [CsHs]* or [M - Br - NO2]*

nitro group.

Predicted fragmentation pattern based on the analysis of similar compounds like 1-ethyl-4-

nitrobenzene and other bromo-nitro aromatics.[5]

UV-Vis Spectroscopy

The UV-Vis spectrum of nitroaromatic compounds is characterized by strong absorptions due

to T — m* transitions of the benzene ring and n — 1t* transitions associated with the nitro

group.
Amax (nm) Solvent Transition Type
~260-280 Ethanol/Methanol T - T
~300-340 Ethanol/Methanol n-rm
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Predicted values based on typical absorbance for nitrobenzene derivatives.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Instrument-specific procedures should always be followed.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-des) in a 5 mm NMR tube. Ensure the sample is fully
dissolved and the solution is clear.

Instrument Setup: Insert the NMR tube into the spinner and place it in the magnet.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.
Perform automatic or manual shimming to optimize the magnetic field homogeneity.

Acquisition: Acquire the *H spectrum. A standard acquisition involves a 90° pulse and a
relaxation delay of 1-2 seconds. For 13C NMR, a larger number of scans is typically required
due to the low natural abundance of the 13C isotope.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the
resulting spectrum and perform baseline correction.

Referencing: Calibrate the chemical shift scale. For tH NMR, the residual solvent peak is
often used as a secondary reference (e.g., DMSO-ds at 2.50 ppm). For 13C NMR, the solvent
peak is also used (e.g., DMSO-de at 39.52 ppm).

IR Spectroscopy (FTIR-ATR) Protocol

Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a
suitable solvent (e.g., isopropanol) and acquire a background spectrum.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Lower the press arm to ensure firm and even contact between the
sample and the crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is automatically ratioed against the background
spectrum and displayed in terms of transmittance or absorbance.

Mass Spectrometry (Electron lonization - El) Protocol

Sample Introduction: Introduce a small amount of the sample into the instrument, typically
via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet for volatile
compounds.

lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.[4]

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g.,
quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[6]

Detection: lons are detected by an electron multiplier or similar detector, which generates a
signal proportional to the ion abundance.

Spectrum Generation: A mass spectrum is generated by plotting ion intensity as a function of
the m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 2-Bromo-1-ethyl-4-nitrobenzene.
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Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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